1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
Overview
Description
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, also known as 6-BNE, is a synthetic organic compound with a unique chemical structure. It is an important building block in the synthesis of many compounds and its structure has been used in many scientific research applications. 6-BNE is used in research laboratories across the world and has been the subject of numerous studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BNE.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Agents : A study demonstrated the synthesis of novel compounds for potential use as antimicrobial agents, involving reactions with various chemicals, including N-(2-bromoethyl)phthalimide, a compound related to 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride (Attia et al., 2013).
Cancer-chemopreventive Agents : Tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, were synthesized and evaluated for their potential as anticancer and chemopreventive agents (Zhang et al., 2018).
Chemical Synthesis and Characterization
Synthesis of Naphthalene Derivatives : Research on the bromination of a naphthalene platinacycle, including the formation of bromonaphthalene derivatives, provides insight into the chemical processes and potential applications of similar compounds like 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride (Chanda & Sharp, 2007).
Halogen-substituted Derivatives as Corrosion Inhibitors : Research into novel imidazoline derivatives, which are structurally related to 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, shows their potential as corrosion inhibitors for metals (Zhang et al., 2015).
Environmental Impact
- Study of Dioxin Formation : The pyrolytic thermal degradation of brominated hydrocarbons, including bromonaphthalene derivatives, was studied to understand the formation of hazardous combustion byproducts, which is relevant for assessing the environmental impact of such compounds (Evans & Dellinger, 2003).
properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN.ClH/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9;/h2-8H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXMEJQRUGVASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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